molecular formula C25H29NO3 B1389444 N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline CAS No. 1040687-38-4

N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline

Cat. No.: B1389444
CAS No.: 1040687-38-4
M. Wt: 391.5 g/mol
InChI Key: BFEWOYCUOJYRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline typically involves the reaction of 4-methylphenol with butyl bromide to form 4-methylphenoxybutane. This intermediate is then reacted with 2-phenoxyethanol to form 2-(2-phenoxyethoxy)-4-methylphenoxybutane. Finally, this compound is reacted with aniline to form this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are used on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Mechanism of Action

The exact mechanism of action for N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline is not well-documented. it is believed to interact with specific molecular targets and pathways involved in protein interactions and modifications. The compound may bind to certain proteins or enzymes, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline
  • N-[2-(4-Methylphenoxy)propyl]-2-(2-phenoxyethoxy)aniline
  • N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)benzeneamine

Uniqueness

N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets and pathways. This uniqueness makes it valuable in proteomics research and potentially in the development of new therapeutic agents .

Properties

IUPAC Name

N-[2-(4-methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO3/c1-3-21(29-23-15-13-20(2)14-16-23)19-26-24-11-7-8-12-25(24)28-18-17-27-22-9-5-4-6-10-22/h4-16,21,26H,3,17-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEWOYCUOJYRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=CC=CC=C1OCCOC2=CC=CC=C2)OC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline
Reactant of Route 3
Reactant of Route 3
N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline
Reactant of Route 4
Reactant of Route 4
N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline
Reactant of Route 5
Reactant of Route 5
N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline
Reactant of Route 6
Reactant of Route 6
N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.